molecular formula C21H21N3O2 B7497921 [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone

[4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone

Cat. No. B7497921
M. Wt: 347.4 g/mol
InChI Key: XSHQBRYSIHHZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone, also known as MPQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. MPQ belongs to a class of compounds known as piperazine derivatives, which have been extensively studied due to their diverse biological activities. In recent years, MPQ has emerged as a promising candidate for the development of novel drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone is not fully understood, but it is believed to act on various molecular targets in the body. [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has been shown to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been shown to modulate the activity of neurotransmitters in the brain, such as serotonin and dopamine. The exact mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone is still under investigation, and further studies are required to fully understand its mode of action.
Biochemical and physiological effects:
[4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has also been shown to have anxiolytic and antidepressant effects in animal models. The biochemical and physiological effects of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone are still being studied, and further research is required to fully understand its potential in drug development.

Advantages and Limitations for Lab Experiments

[4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has also been shown to have low toxicity in animal models, making it a promising candidate for drug development. However, the limitations of using [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone in lab experiments include its limited solubility in water and its relatively short half-life in vivo. These limitations need to be addressed in future studies to fully understand the potential of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone in drug development.

Future Directions

There are several future directions for the study of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone. One potential direction is to investigate its potential in the treatment of cancer. [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are required to fully understand its potential as an anti-cancer agent. Another potential direction is to investigate its potential in the treatment of anxiety and depression. [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models, and further studies are required to fully understand its potential in the treatment of these disorders. Additionally, further studies are required to fully understand the mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone and its potential molecular targets. Overall, the study of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has the potential to lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone involves the reaction of 2-methoxyaniline with 2-chloroquinoline in the presence of sodium hydride to form 2-(2-methoxyphenyl)quinoline. This intermediate is then reacted with piperazine in the presence of triethylamine to form the final product, [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone. The synthesis method of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has been optimized to obtain high yields and purity.

Scientific Research Applications

[4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has been extensively studied for its potential in the development of drugs for various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-depressant, and anti-anxiety properties. [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, depression, and anxiety disorders. The scientific research application of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone is still in its early stages, and further studies are required to fully understand its potential in drug development.

properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-20-9-5-4-8-19(20)23-12-14-24(15-13-23)21(25)18-11-10-16-6-2-3-7-17(16)22-18/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHQBRYSIHHZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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